N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide
Description
This compound is a purine nucleoside analog characterized by a modified oxolane (tetrahydrofuran) ring with specific stereochemistry (2R,3R,4R,5R). Key substituents include:
- 4-hydroxy, 5-hydroxymethyl, and 3-methoxy groups on the oxolane ring.
- A 1-methyl-6-oxopurine base.
- An N,N-dimethylmethanimidamide group at the N2 position of the purine.
Its synthesis likely involves phosphoramidate chemistry or nucleoside coupling, as seen in analogous compounds (e.g., ) .
Properties
Molecular Formula |
C15H22N6O5 |
|---|---|
Molecular Weight |
366.37 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H22N6O5/c1-19(2)6-17-15-18-12-9(13(24)20(15)3)16-7-21(12)14-11(25-4)10(23)8(5-22)26-14/h6-8,10-11,14,22-23H,5H2,1-4H3/b17-6+/t8-,10-,11-,14-/m1/s1 |
InChI Key |
LOSZXLFNDXRZQH-QKKNGTDUSA-N |
Isomeric SMILES |
CN1C(=O)C2=C(N=C1/N=C/N(C)C)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N=CN(C)C)N(C=N2)C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and imidamide .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. These interactions are mediated by the compound’s functional groups, which facilitate binding and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences :
- The target compound and compound 6 () share a purine nucleoside core, but differ in sugar modifications. Compound 6 features a 1,3-dihydroxypropan-2-yloxy methyl group, while the target has a methoxy/hydroxy oxolane ring .
- Metformin () lacks a nucleoside structure entirely, relying on a biguanide backbone for antidiabetic activity .
Substituent Impact: The N,N-dimethylmethanimidamide group is common in the target compound, compound 6, and Metformin, but its placement (purine N2 vs. biguanide) dictates functional differences. Aminomethyl () and dibutyl groups alter solubility and bioavailability compared to dimethyl analogs .
Synthetic Methods: The target compound’s oxolane ring synthesis may parallel phosphoramidate coupling () or protecting group strategies (e.g., bis(4-methoxyphenyl) in ) . Metformin synthesis involves simpler condensation reactions due to its non-nucleoside structure .
Biological Activity :
- Metformin ’s antidiabetic mechanism (hepatic glucose suppression) contrasts with nucleoside analogs’ roles in viral/cancer replication inhibition .
- The triazolopyrimidine derivative () exemplifies how core heterocycle changes (purine → triazolopyrimidine) redirect biological activity .
Research Findings and Data
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
